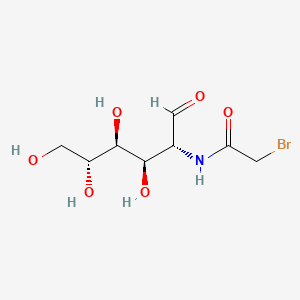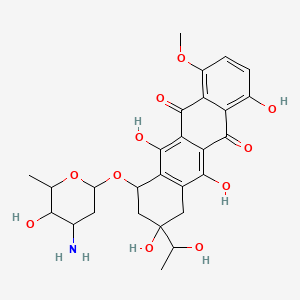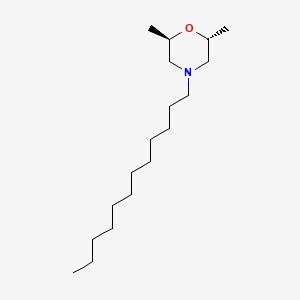
4-(1H-benzimidazol-2-yl)quinoline
Overview
Description
Synthesis Analysis
The synthesis of novel benzimidazo[1,2-a]quinolines, including those substituted with various functional groups such as piperidine, pyrrolidine, and piperazine, can be efficiently accomplished using microwave-assisted uncatalyzed amination protocols. This method enhances the reaction rates and yields, demonstrating the effectiveness of microwave heating in the synthesis of complex heterocyclic compounds (Perin et al., 2011).
Molecular Structure Analysis
The molecular and crystal structures of benzimidazo[1,2-a]quinolines have been elucidated through X-ray diffractometry, revealing that these molecules are essentially planar. The molecular assembly is often characterized by weak intermolecular hydrogen bonds of the C–H⋅⋅⋅N type and π–π aromatic interactions, which are crucial for their chemical reactivity and interaction with biological molecules (Hranjec et al., 2009).
Chemical Reactions and Properties
Benzimidazo[1,2-a]quinolines undergo various chemical reactions, including rearrangements and substitutions, leading to a diverse array of derivatives. These reactions are facilitated by the compound's reactive sites and the presence of catalysts or specific reaction conditions. The synthesis and characterization of these derivatives have significant implications for exploring their chemical properties and potential applications (Mamedov et al., 2018).
Physical Properties Analysis
The physical properties of benzimidazo[1,2-a]quinolines, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and the nature of the substituents. These properties are critical for determining the compound's suitability for specific applications, including its use as fluorescent probes for DNA detection, as demonstrated by their enhanced fluorescence emission intensity in the presence of ct-DNA (Perin et al., 2011).
Chemical Properties Analysis
The chemical properties of 4-(1H-Benzimidazol-2-yl)quinoline derivatives, such as reactivity towards nucleophiles and electrophiles, acid-base behavior, and photophysical characteristics, are pivotal for their chemical and biological applications. The presence of the benzimidazole and quinoline moieties contributes to the compound's ability to act as a ligand in metal complexes and as a chemosensor for various ions, illustrating the versatility of these compounds in chemical sensing and molecular recognition applications (Hranjec et al., 2012).
Scientific Research Applications
WAY-358400-A has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: It plays a role in modulating T regulatory cell differentiation and altering the lifespan of eukaryotic organisms.
Medicine: It has potential therapeutic applications due to its ability to modulate transcription factors and cellular pathways.
Industry: It is used in the development of high-end chemical and biochemical reagents.
Future Directions
Benzimidazole and quinoline moieties are fundamental components of many heterocyclic scaffolds, which play important roles in producing a wide range of biological activities . Therefore, the design and synthesis of quinoline-benzimidazole hybrids and their potential pharmacological activities are promising areas for future research .
Mechanism of Action
The mechanism of action of WAY-358400-A involves its interaction with zinc finger transcription factors, which are proteins that bind to specific DNA sequences and regulate gene expression. By acting as a small-molecule switch, WAY-358400-A can modulate the activity of these transcription factors, leading to changes in gene expression and cellular function .
Biochemical Analysis
Biochemical Properties
4-(1H-benzimidazol-2-yl)quinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the benzimidazole nucleus is known to interact with proteins and enzymes due to its structural similarity to naturally occurring nucleotides . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound has been shown to exhibit antimicrobial and anticancer activities, suggesting its potential role in inhibiting key enzymes involved in these processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have been reported to exhibit cytotoxic activity against human carcinoma and glioma cell lines . This suggests that this compound may induce apoptosis or other forms of cell death in cancer cells, thereby inhibiting their proliferation. Additionally, this compound may affect cellular metabolism by interacting with enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as proteins and enzymes. This binding can lead to enzyme inhibition or activation, depending on the specific target . For instance, the benzimidazole moiety in this compound can form hydrogen bonds with the active site of enzymes, thereby inhibiting their activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the stability of benzimidazole derivatives can be influenced by various factors, such as pH and temperature . In in vitro and in vivo studies, this compound has demonstrated sustained biological activity over time, although its effects may diminish with prolonged exposure due to degradation or metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The benzimidazole moiety in this compound can undergo metabolic transformations, such as oxidation or reduction, leading to the formation of active or inactive metabolites . These metabolic pathways can affect the overall biological activity and toxicity of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters or binding proteins that facilitate its uptake and distribution . Additionally, the benzimidazole moiety may influence the localization and accumulation of this compound in specific cellular compartments, such as the nucleus or mitochondria .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the benzimidazole moiety may facilitate the localization of this compound to the nucleus, where it can interact with DNA or transcription factors . This subcellular localization is essential for understanding the precise mechanisms of action of this compound.
Chemical Reactions Analysis
WAY-358400-A undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
WAY-358400-A can be compared with other compounds that modulate transcription factors and cellular pathways. Similar compounds include:
4-(1H-benzimidazol-2-yl)quinoline: This compound shares structural similarities with WAY-358400-A and has similar applications in chemistry and biology.
2-(4-quinolyl)benzimidazole: Another compound with similar structural features and applications.
WAY-358400-A is unique due to its specific ability to modulate T regulatory cell differentiation and its role as a small-molecule switch for zinc finger transcription factors .
properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3/c1-2-6-13-11(5-1)12(9-10-17-13)16-18-14-7-3-4-8-15(14)19-16/h1-10H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWLWMHHMQYNIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=NC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352319 | |
| Record name | 4-(1H-benzimidazol-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31704-11-7 | |
| Record name | 4-(1H-benzimidazol-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[12-Hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1216923.png)








![(1R,2S,5S,8S,9S,14R,15R,17R,18R,21S,24R,26S,27R)-14-chloro-5,15-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacos-11-ene-4,10,22,29-tetrone](/img/structure/B1216938.png)
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N-(4,4,4-trifluoro-2-methyl-3-oxobutan-2-yl)-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1216939.png)


